Mass Spectrometric Differentiation: d8 vs. d0 (Unlabeled) Isotopologue for Internal Standard Selection
Di-beta-carbethoxyethyl-d8-methylamine provides a nominal mass shift of +8 Da relative to the unlabeled (d0) N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2). This mass increment positions the internal standard signal at m/z 240.3 [M+H]⁺ versus m/z 232.2 [M+H]⁺ for the unlabeled analyte, completely avoiding overlap with the natural-abundance ¹³C isotopologue envelope of the d0 compound, which extends to approximately m/z 236–237. In contrast, a d3 or d4 isotopologue would produce signals partially overlapping with the [M+2] and [M+3] natural-abundance peaks of the d0 analyte, introducing isotopic cross-talk that compromises quantification accuracy at low analyte concentrations [1][2]. The IUPAC name diethyl 3,3'-(methylazanediyl)bis(propanoate-2,2,3,3-d4) confirms deuteration at all eight methylene positions, ensuring a uniform +8 Da shift with no partially labeled species .
| Evidence Dimension | Nominal mass shift vs. unlabeled parent compound [M+H]⁺ |
|---|---|
| Target Compound Data | +8 Da (m/z 240.3 for C₁₁H₁₃D₈NO₄ [M+H]⁺); isotopic purity ≥95% HPLC |
| Comparator Or Baseline | d0-unlabeled: 0 Da shift (m/z 232.2); d3/d4 isotopologues: +3/+4 Da shift, with partial overlap of natural-abundance ¹³C envelope of d0 analyte |
| Quantified Difference | Δm/z = +8 Da for d8 vs. d0; zero isotopic overlap with d0 [M+8] natural abundance peak (theoretical abundance of [M+8] isotopologue for C₁₁H₂₁NO₄ is <0.01%) |
| Conditions | ESI positive-ion mode LC-MS/MS; molecular ion [M+H]⁺; unlabeled parent CAS 6315-60-2, MW 231.29 |
Why This Matters
A +8 Da mass shift ensures the internal standard signal is fully resolved from the analyte's natural isotopic envelope, eliminating isotopic cross-talk—a known source of quantification inaccuracy, particularly at low ng/mL concentrations where the analyte's [M+3] or [M+4] peak can exceed 5% of the monoisotopic peak intensity.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. (Principles of mass shift selection; d3/d4 overlap risks with natural isotopologue envelope). View Source
- [2] Gu H, et al. Isotopic N,N-dimethyl leucine (iDiLeu) labels for quantitative proteomics. Anal Chem. 2012;84(11):4995-5002. (Isotopic cross-talk and minimum mass shift requirements for SIL-IS). View Source
